Product packaging for 1-(3-Phenylpropyl)pyrrolidin-3-ol(Cat. No.:CAS No. 1338948-57-4)

1-(3-Phenylpropyl)pyrrolidin-3-ol

Cat. No.: B1489017
CAS No.: 1338948-57-4
M. Wt: 205.3 g/mol
InChI Key: OAWXREDMIGIWRC-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B1489017 1-(3-Phenylpropyl)pyrrolidin-3-ol CAS No. 1338948-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1338948-57-4

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

1-(3-phenylpropyl)pyrrolidin-3-ol

InChI

InChI=1S/C13H19NO/c15-13-8-10-14(11-13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2

InChI Key

OAWXREDMIGIWRC-UHFFFAOYSA-N

SMILES

C1CN(CC1O)CCCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1O)CCCC2=CC=CC=C2

Origin of Product

United States

Significance of Pyrrolidine Scaffolds in Contemporary Chemical and Biological Research

The five-membered saturated nitrogen heterocycle known as pyrrolidine (B122466) is a recurring motif in a vast number of biologically active compounds and approved pharmaceuticals. nih.gov Its prevalence stems from a unique combination of structural and chemical properties that make it an ideal building block for creating diverse and complex molecules.

One of the key advantages of the pyrrolidine ring is its three-dimensional nature. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring lead to a non-planar, puckered conformation. nih.govnih.govresearchgate.net This "pseudorotation" allows for a more thorough exploration of three-dimensional chemical space, a critical factor in designing molecules that can effectively interact with the intricate binding sites of biological targets like proteins and enzymes. nih.govnih.govresearchgate.net

Furthermore, the pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov This stereochemical diversity is crucial in medicinal chemistry, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities and potencies. nih.govnih.govresearchgate.net The ability to control the stereochemistry of the pyrrolidine ring is therefore a powerful tool for optimizing the pharmacological profile of a drug candidate.

The versatility of the pyrrolidine ring is further enhanced by the ease with which it can be functionalized. The nitrogen atom can be readily substituted, and various substituents can be introduced at different positions on the carbon skeleton, allowing for fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity. nih.gov This adaptability has led to the incorporation of the pyrrolidine scaffold in a wide array of therapeutic agents, including anticancer, antibacterial, antidiabetic, and anti-inflammatory drugs. nih.govnih.gov

Academic Importance of 1 3 Phenylpropyl Pyrrolidin 3 Ol As a Model Compound for Advanced Studies

While a vast number of pyrrolidine (B122466) derivatives have been synthesized and studied, 1-(3-Phenylpropyl)pyrrolidin-3-ol serves as an excellent and illustrative model compound for understanding the core principles that underpin the significance of this scaffold. Its structure incorporates three key pharmacophoric elements: the pyrrolidine ring, a phenylpropyl substituent at the nitrogen atom, and a hydroxyl group at the 3-position.

The pyrrolidin-3-ol core is a particularly important structural motif. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its position on the ring also introduces a chiral center, allowing for the investigation of stereoselective interactions. The synthesis of chiral 3-hydroxypyrrolidine derivatives is an active area of research, with various methods being developed to control the stereochemical outcome. google.com

The N-(3-phenylpropyl) substituent provides a lipophilic aromatic region, which can be crucial for binding to hydrophobic pockets in proteins. The three-carbon linker offers conformational flexibility, allowing the phenyl group to adopt various orientations in space. This type of N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacological activity of a parent scaffold.

By studying a seemingly simple molecule like this compound, researchers can gain valuable insights into fundamental aspects of molecular recognition, structure-activity relationships, and synthetic methodology that are broadly applicable to the design of more complex and potent pyrrolidine-based compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Note: These are computationally predicted properties.

Overview of Key Research Avenues for Analogous Chemical Structures and Their Synthetic Challenges

Strategies for Pyrrolidine Ring Construction and Regioselective Functionalization

The assembly of the this compound scaffold can be approached by first constructing the pyrrolidin-3-ol core, followed by the introduction of the N-(3-phenylpropyl) substituent, or by incorporating the substituent during the ring formation process.

Cyclization Reactions for Pyrrolidin-3-ol Core Assembly

The formation of the pyrrolidin-3-ol ring is a key step that can be achieved through various cyclization strategies. One of the most effective methods is the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. scholaris.caacs.org This method allows for the direct formation of the five-membered ring with control over the relative stereochemistry of the substituents. For instance, the reaction of an azomethine ylide generated from an amino acid ester with an α,β-unsaturated carbonyl compound can lead to a highly functionalized pyrrolidine which can be subsequently converted to pyrrolidin-3-ol. scholaris.ca

Another powerful approach is the intramolecular cyclization of appropriately functionalized linear precursors. For example, the reductive amination of 1,4-dicarbonyl compounds with a primary amine can lead to the formation of N-substituted pyrrolidines. nih.gov To obtain the 3-hydroxy functionality, a precursor such as a 1,4-dihalo-2-alkanol can be reacted with a primary amine.

Furthermore, reductive amination of γ-amino-β-hydroxy ketones or related derivatives can also serve as a viable route to the pyrrolidin-3-ol core. This transformation can be achieved using various reducing agents, including sodium borohydride. researchgate.net

A summary of common cyclization strategies for the pyrrolidin-3-ol core is presented in the table below.

Cyclization StrategyDescriptionKey Intermediates
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with a dipolarophile. scholaris.caacs.orgAzomethine ylides, activated alkenes.
Intramolecular Reductive Amination Cyclization of a linear amino-dicarbonyl or amino-halo-alcohol precursor. nih.govγ-Amino ketones, γ-amino aldehydes.
Intramolecular Nucleophilic Substitution Cyclization of an amino alcohol derivative containing a leaving group.γ-Amino-α,β-unsaturated esters.

Methodologies for the Introduction of the 3-Phenylpropyl Moiety

Once the pyrrolidin-3-ol core is established, the 3-phenylpropyl group can be introduced at the nitrogen atom through several standard methodologies.

A straightforward approach is the N-alkylation of pyrrolidin-3-ol with a suitable 3-phenylpropyl halide, such as 3-phenylpropyl bromide, in the presence of a base. This is a classic and widely used method for the formation of N-C bonds.

Alternatively, reductive amination provides a versatile method for introducing the 3-phenylpropyl group. This involves the reaction of pyrrolidin-3-ol with 3-phenylpropanal (B7769412) in the presence of a reducing agent. This one-pot procedure is highly efficient and is a common strategy in pharmaceutical synthesis. sci-hub.ru

Enantioselective Synthesis of Chiral this compound

Accessing enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity. Several strategies can be employed to achieve stereocontrol.

Asymmetric Catalysis in Pyrrolidine Synthesis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Hydrogenation)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. nih.govdntb.gov.ua Proline and its derivatives are often used as chiral catalysts to promote asymmetric aldol (B89426) or Michael reactions, which can be key steps in the synthesis of chiral pyrrolidin-3-ol precursors. nih.gov For example, a diarylprolinol silyl (B83357) ether can catalyze the asymmetric addition of aldehydes to nitroolefins, leading to intermediates that can be cyclized to form chiral pyrrolidines. beilstein-journals.org

Metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, is another effective method for establishing the stereocenter. wikipedia.org Chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or iridium can achieve high enantioselectivities in the reduction of C=C or C=N bonds within a five-membered ring system. wikipedia.orgnih.gov

Asymmetric Catalytic MethodCatalyst TypeKey Transformation
Organocatalysis Proline derivatives, diarylprolinol silyl ethers. nih.govbeilstein-journals.orgAsymmetric Michael addition, aldol reaction.
Metal-Catalyzed Asymmetric Hydrogenation Chiral phosphine-metal complexes (Rh, Ir). wikipedia.orgnih.govHydrogenation of pyrrolines or enamines.

Chiral Pool Approaches and Diastereoselective Synthesis

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of chiral molecules. wikipedia.orgnumberanalytics.comstudysmarter.co.uk Natural amino acids, such as L- or D-glutamic acid, can be utilized as precursors for the synthesis of chiral pyrrolidin-3-ol. baranlab.org These starting materials possess inherent chirality that can be transferred through a series of chemical transformations to the final product. For instance, (R)-glyceraldehyde acetonide has been used to synthesize new pyrrolidine-based organocatalysts through diastereoselective allylation. beilstein-journals.org

Diastereoselective synthesis involves the use of a chiral auxiliary or a substrate with existing stereocenters to control the formation of new stereocenters. scholaris.caacs.orgnih.gov For example, a 1,3-dipolar cycloaddition reaction using a chiral azomethine ylide can lead to the formation of a diastereomerically enriched pyrrolidine. researchgate.netnih.gov The chiral auxiliary can then be removed to yield the enantiomerically enriched product.

Chemoenzymatic Synthesis and Biocatalytic Transformations for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce chiral compounds. nih.govresearchgate.net A key strategy for obtaining chiral this compound is the enzymatic kinetic resolution of racemic pyrrolidin-3-ol. rsc.org Lipases are commonly used enzymes for this purpose, selectively acylating one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.orgmdpi.commdpi.comnih.gov For example, lipase (B570770) PS-IM has been effectively used in the acetylation of racemic 3-hydroxy-pyrrolidine. rsc.org

Biocatalytic transformations , such as the use of ketone reductases, can be employed for the stereoselective reduction of a precursor ketone to the desired chiral alcohol. cardiff.ac.uk More recently, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. nih.govcaltech.eduescholarship.org

Biocatalytic MethodEnzyme ClassTransformation
Kinetic Resolution Lipases (e.g., Lipase PS-IM, Novozym 435). rsc.orgmdpi.comEnantioselective acylation of racemic pyrrolidin-3-ol.
Asymmetric Reduction Ketone Reductases. cardiff.ac.ukStereoselective reduction of a precursor ketone.
Intramolecular C-H Amination Engineered Cytochrome P450s. nih.govcaltech.eduescholarship.orgEnantioselective cyclization of an azido (B1232118) precursor.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound and its Analogs

The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint. The synthesis of this compound and its analogs can be made more sustainable by considering several key principles, including the use of greener solvents, atom economy, and the reduction of hazardous reagents.

One of the primary strategies is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. Water, ionic liquids, and deep eutectic solvents (DESs) have emerged as promising green solvents for heterocyclic synthesis. nih.govmdpi.comrsc.org For instance, the N-alkylation of amines with alcohols, a potential route to the target molecule, can be performed in greener solvents, reducing the reliance on toxic and hazardous materials. nih.gov A novel approach for the allylic alkylation of various nucleophiles, including amines, utilizes deep eutectic solvents as metal-free and sustainable promoters, often at room temperature, which presents a significant improvement over methods requiring high temperatures and metal catalysts. rsc.org

Another key aspect of green chemistry is atom economy, which maximizes the incorporation of all materials used in the process into the final product. Reductive amination of an appropriate aldehyde with pyrrolidin-3-ol is an atom-economical route to this compound. sigmaaldrich.comsciencemadness.orgorganic-chemistry.orgnih.gov The use of catalytic hydrogenation or transfer hydrogenation in this process further enhances its green credentials by avoiding stoichiometric metal hydride reagents. nih.gov

Furthermore, the development of one-pot, multi-component reactions (MCRs) is a powerful strategy in green synthesis. These reactions combine multiple synthetic steps into a single operation, reducing solvent usage, energy consumption, and waste generation. While a specific MCR for this compound is not prominently reported, the general principles of MCRs are applicable to the synthesis of highly substituted pyrrolidines.

The following table summarizes some green chemistry approaches applicable to the synthesis of N-alkylated pyrrolidines.

Green Chemistry ApproachDescriptionPotential Application in SynthesisReference
Use of Greener SolventsReplacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents (DESs).N-alkylation of pyrrolidin-3-ol with a 3-phenylpropyl derivative in a green solvent. nih.govmdpi.comrsc.org
Atom EconomyMaximizing the incorporation of starting materials into the final product.Reductive amination of 3-phenylpropanal with pyrrolidin-3-ol. sigmaaldrich.comsciencemadness.orgorganic-chemistry.orgnih.gov
CatalysisUsing catalysts to enable reactions with higher efficiency and selectivity, and to replace stoichiometric reagents.Transition-metal catalyzed N-alkylation of pyrrolidin-3-ol with 3-phenylpropyl alcohol. nih.gov
One-Pot ReactionsCombining multiple reaction steps into a single procedure to reduce waste and improve efficiency.A tandem reaction sequence to form and functionalize the pyrrolidine ring in one pot.-

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of scalability, safety, and reproducibility. Flow chemistry, or continuous processing, has emerged as a powerful technology to address these challenges, offering significant advantages for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including this compound. rsc.org

Flow reactors offer superior heat and mass transfer compared to batch reactors, enabling better control over reaction parameters such as temperature and pressure. This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. The small reactor volumes inherent in flow systems also minimize the risk associated with handling unstable intermediates.

For the synthesis of this compound, flow chemistry can be applied to key steps such as N-alkylation or reductive amination. For example, the catalytic N-alkylation of amines with alcohols, a potential route to the target compound, has been successfully demonstrated in flow reactors. These systems allow for the efficient screening of catalysts and reaction conditions, accelerating process optimization.

A significant advantage of flow chemistry is the ease of scalability. Instead of using larger and potentially more dangerous reactors, production can be increased by running the flow system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). This approach avoids the often-unpredictable challenges associated with scaling up batch processes.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

ParameterBatch ChemistryFlow ChemistryRelevance to Synthesis
Heat TransferLimited by surface area-to-volume ratio, can lead to hotspots.Excellent due to high surface area-to-volume ratio.Improved safety and selectivity in exothermic reactions like N-alkylation.
Mass TransferCan be inefficient, especially in multiphasic systems.Enhanced due to small channel dimensions.Faster reaction rates and higher yields.
SafetyLarge volumes of hazardous materials can be present.Small reaction volumes minimize risk.Safer handling of reactive intermediates.
ScalabilityOften requires re-optimization of reaction conditions.Straightforward by extending run time or using parallel systems.Facilitates seamless transition from lab to production scale.
Process ControlMore challenging to maintain precise control.Precise control over temperature, pressure, and residence time.Improved reproducibility and product quality.

While specific examples of the flow synthesis of this compound are not yet widely published, the well-established principles and numerous successful applications of flow chemistry in the synthesis of other N-alkylated heterocycles strongly suggest its applicability and potential benefits for the production of this important compound. rsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate its electronic characteristics, providing insights into its reactivity and potential intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidine ring and the π-system of the phenyl group. The LUMO, conversely, would be expected to be distributed over the phenyl ring and the propyl chain. A smaller HOMO-LUMO gap would suggest higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These parameters are invaluable for predicting how the molecule will behave in a chemical reaction.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

ParameterSymbolFormulaPredicted Value (Arbitrary Units)
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO5.3 eV
Electronegativityχ-(EHOMO + ELUMO)/23.85
Chemical Hardnessη(ELUMO - EHOMO)/22.65
Global Electrophilicityωχ2 / (2η)2.79

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, indicating these as likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl group would display a mixed potential, with the π-electron cloud creating a region of negative potential above and below the ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding the preferred conformations and the dynamics of their interconversion is crucial for comprehending its biological activity.

Identification of Preferred Conformations and Global Energy Minima

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as conformers. By systematically rotating the rotatable bonds of this compound and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformers, with the lowest point being the global energy minimum.

Torsional Barriers and Ring Puckering Dynamics of the Pyrrolidine Ring

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The interconversion between these puckered states involves surmounting specific energy barriers. Molecular dynamics (MD) simulations can be employed to study these dynamic processes. mdpi.com

MD simulations model the movement of atoms in a molecule over time, providing a detailed picture of its flexibility. mdpi.commdpi.com For this compound, an MD simulation would reveal the preferred pucker of the pyrrolidine ring and the frequency of transitions between different puckered states. It would also show the dynamic behavior of the phenylpropyl side chain, including the rotation around its single bonds. These dynamic properties are essential for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Molecular Docking Simulations and Ligand-Macromolecule Interaction Prediction (In Silico Focus)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor), which is typically a protein or other macromolecule. nih.govmdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

In a hypothetical molecular docking study of this compound, the molecule would be docked into the binding site of a relevant protein target. The docking algorithm would explore various possible binding poses and score them based on their predicted binding affinity. nih.gov The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, the hydroxyl group and the nitrogen atom of the pyrrolidine ring could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the binding pocket. The phenyl group could engage in hydrophobic or π-stacking interactions with aromatic residues of the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterDescriptionPredicted Value
Binding AffinityEstimated free energy of binding.-8.5 kcal/mol
Interacting ResiduesAmino acids in the protein's binding site that interact with the ligand.Tyr123, Asp89, Phe256
Hydrogen BondsSpecific hydrogen bond interactions between the ligand and the protein.O-H...O=C (Asp89), N-H...O (Tyr123)
Hydrophobic InteractionsNon-polar interactions contributing to binding.Phenyl ring with Phe256

Note: The data in this table is purely illustrative and represents the type of information that would be obtained from a molecular docking simulation. The specific values and interacting residues would depend on the chosen protein target.

Prediction of Binding Modes with Hypothetical Biological Targets and Receptors

The initial step in the computational assessment of a molecule with therapeutic potential, such as this compound, involves identifying and predicting its binding modes with various biological targets. Given the structural features of this compound, which include a pyrrolidine ring, a hydroxyl group, and a phenylpropyl side chain, several classes of receptors and enzymes could be considered as hypothetical targets. These may include G-protein coupled receptors (GPCRs), ion channels, and enzymes within the central nervous system (CNS).

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For instance, in studies of pyrrolidine derivatives targeting neuraminidase, docking simulations have been crucial in identifying key amino acid residues that form hydrogen bonds and electrostatic interactions with the ligand. nih.gov Similar approaches could be applied to this compound to elucidate its potential binding modes.

A hypothetical docking study of this compound with a receptor such as the dopamine (B1211576) D2 receptor, a common target for CNS-active compounds, might reveal the following potential interactions:

Hydrogen Bonding: The hydroxyl group on the pyrrolidine ring is a prime candidate for forming hydrogen bonds with polar residues in the receptor's binding pocket, such as serine, threonine, or asparagine.

Hydrophobic Interactions: The phenylpropyl group can engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and isoleucine within the receptor.

Cation-π Interactions: The nitrogen atom in the pyrrolidine ring, if protonated, could form a cation-π interaction with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Virtual screening techniques can further expand the search for potential targets by docking the compound against a large library of protein structures. nih.gov This approach can help in identifying unexpected targets and potential off-target effects.

Assessment of Theoretical Binding Affinities and Interaction Hotspots

Beyond predicting the binding pose, computational methods can estimate the binding affinity of a ligand for its target, often expressed as a binding energy or an inhibition constant (Ki). These theoretical predictions are valuable for prioritizing compounds for further experimental testing. Methods for predicting binding affinity range from relatively simple scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation (FEP) and molecular dynamics (MD) simulations. nih.gov

For analogs of this compound, such as certain pyrrolidine derivatives, a significant correlation has been observed between computationally predicted binding affinities and experimentally determined inhibitory activities (pIC50). nih.gov This suggests that similar computational models could provide reliable estimates for the binding affinity of this compound to its hypothetical targets.

Interaction hotspots are specific regions within the binding site that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the key drivers of molecular recognition and for designing more potent analogs. In the context of this compound, the key interaction hotspots would likely involve the amino acid residues that form the hydrogen bonds, hydrophobic interactions, and cation-π interactions mentioned previously.

A hypothetical summary of a theoretical binding affinity assessment for this compound with a CNS receptor is presented in the table below.

Interaction TypePotential Interacting Residues (Hypothetical)Estimated Contribution to Binding Energy (kcal/mol)
Hydrogen Bond (OH group)Ser, Thr, Asn-3 to -5
Hydrophobic (Phenyl ring)Phe, Leu, Trp-2 to -4
van der Waals (Propyl chain)Ala, Val, Ile-1 to -3
Cation-π (Pyrrolidine N+)Phe, Tyr, Trp-2 to -5

This table is illustrative and based on general principles of molecular interactions. The actual values would depend on the specific receptor and the computational method used.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Generation for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies can provide valuable insights into the structural features that are critical for their activity and can be used to predict the activity of newly designed compounds.

The first step in QSAR modeling is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For a series of analogs of this compound, a wide range of descriptors would be calculated.

A study on 1-(3,3-diphenylpropyl)-piperidinyl derivatives, which are structurally related to the compound of interest, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust 3D-QSAR models. nih.gov These models, based on steric, electrostatic, and hydrophobic fields, demonstrated good predictive power. nih.gov For pyrrolidine derivatives acting as neuraminidase inhibitors, QSAR models have highlighted the importance of hydrogen bonding and electrostatic factors in determining their inhibitory activity. nih.gov

The table below provides examples of descriptor classes and specific descriptors that would be relevant for a QSAR study of this compound analogs.

Descriptor ClassSpecific Descriptor ExamplesPotential Influence on Activity
Physicochemical LogP (Lipophilicity)Membrane permeability, binding to hydrophobic pockets
Molar RefractivityMolecular volume and polarizability
Polar Surface Area (PSA)Hydrogen bonding capacity, cell penetration
Topological Wiener IndexMolecular branching
Kier & Hall Shape IndicesMolecular shape and flexibility
Electronic Dipole MomentOverall polarity and interaction with polar environments
HOMO/LUMO EnergiesChemical reactivity and ability to participate in charge transfer

By developing a statistically significant QSAR model, researchers can create contour maps that visualize the regions around the molecular scaffold where modifications are likely to increase or decrease biological activity. This provides a rational basis for the design of new analogs with improved potency and selectivity.

Structure Activity Relationship Sar Elucidation and Analog Design Strategies for 1 3 Phenylpropyl Pyrrolidin 3 Ol

Systematic Modification of the Phenylpropyl Side Chain and its Impact on Biological Interactions

The 1-(3-phenylpropyl) side chain is a key feature of the molecule, contributing significantly to its binding affinity at various receptors through hydrophobic and aromatic interactions. Modifications to this chain, including its length, branching, and the substitution pattern on the phenyl ring, can dramatically alter the compound's biological activity.

The length of the alkyl chain connecting the phenyl and pyrrolidine (B122466) rings is a critical determinant of biological activity. Studies on analogous compounds have demonstrated that even minor changes in chain length can lead to significant differences in receptor affinity. For instance, in a series of ring-constrained phenylpropyloxyethylamines, increasing the chain length from a phenethyl to a phenylpropyl group resulted in higher affinity for both σ1 and σ2 receptor subtypes. nih.gov This suggests that the three-carbon propyl linker in 1-(3-phenylpropyl)pyrrolidin-3-ol may be optimal for spanning the distance between key binding pockets in these receptors.

Conversely, a study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that a 4-phenylbutyl group at a particular position was better tolerated than a 3-phenylbutyl group, highlighting that the optimal chain length is target-dependent. In some cases, shortening or lengthening the chain can lead to a decrease in activity. For example, replacing a 3-phenylbutyl group with a shorter S-phenyl moiety or a longer aromatic extension led to reduced inhibitory action in certain pyrrolidine-based compounds. This underscores the precise spatial requirements of the binding site.

Branching on the alkyl chain can also have a profound effect. The introduction of methyl groups or other small alkyl substituents can restrict conformational flexibility, which may either lock the molecule into a more active conformation or, conversely, prevent it from adopting the necessary binding pose.

Table 1: Impact of Alkyl Chain Length Variation on Biological Activity in Analogous Phenylalkylamine Scaffolds

Compound/Analog Type Modification Biological Target Observed Effect on Activity
Phenylpropyloxyethylamines Lengthening from phenethyl to phenylpropyl σ1 and σ2 Receptors Increased affinity nih.gov
Pyrrolidine Pentamines Lengthening from 3-phenylbutyl to 4-phenylbutyl Aminoglycoside 6'-N-acetyltransferase Tolerated modification nih.gov

This table presents data from analogous compound series to illustrate the principle of alkyl chain length modification.

The electronic properties and size of substituents on the phenyl ring of the phenylpropyl side chain are pivotal in modulating binding affinity and selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the electrostatic potential of the aromatic ring, influencing π-π stacking and other non-covalent interactions with the receptor.

For example, in a series of 3-benzazepine-based GluN2B receptor antagonists with a similar N-arylalkyl side chain, the introduction of a fluoroethoxy moiety at the terminal phenyl ring led to a considerable reduction in affinity. nih.gov This suggests that for some targets, an unsubstituted or minimally substituted phenyl ring is preferred. In the context of dopamine (B1211576) D3 receptor ligands, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides demonstrated that substitution on the terminal phenyl ring is a key determinant of potency and selectivity.

The position of the substituent (ortho, meta, or para) is also critical. A substituent at the para position might extend into a specific hydrophobic pocket within the receptor, enhancing affinity, while the same substituent at the ortho position could cause a steric clash, thereby reducing activity.

Table 2: Influence of Phenyl Ring Substitution in Structurally Related Compounds

Base Scaffold Phenyl Ring Substituent Biological Target Impact on Affinity/Activity
3-Benzazepines p-Fluoroethoxy GluN2B Receptor Reduced affinity nih.gov
N-Arylalkyl Carboxamides Dichloro Dopamine D3 Receptor Potency and selectivity determinant

This table illustrates the effects of phenyl ring substitution based on findings from related molecular scaffolds.

Derivatization and Functionalization of the Pyrrolidin-3-ol Core for Enhanced Activity

The pyrrolidin-3-ol core offers multiple points for chemical modification, each providing an avenue to fine-tune the molecule's pharmacological profile. The hydroxyl group, the pyrrolidine nitrogen, and the chiral center at the 3-position are all important handles for derivatization.

Furthermore, the hydroxyl group is an ideal site for implementing prodrug strategies. By converting the hydroxyl to an ester, for example, the molecule might exhibit improved oral bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active parent compound, this compound, at the site of action. This approach can be used to overcome issues of poor solubility or rapid metabolism.

The nitrogen atom of the pyrrolidine ring is typically basic and is often protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of many receptors. The 3-phenylpropyl group is one such N-substituent, and its nature is a primary determinant of the compound's activity.

Varying the N-substituent can drastically alter the compound's receptor binding profile and functional activity (agonist, antagonist, or modulator). For instance, in related pyrrolidine-containing molecules, the nature of the N-substituent is known to be critical for affinity at melanocortin receptors. nih.gov The size, shape, and flexibility of the N-substituent all play a role. Replacing the phenylpropyl group with other arylalkyl, cycloalkylalkyl, or more complex heterocyclic moieties can lead to compounds with different selectivity profiles for various G protein-coupled receptors (GPCRs) and ion channels.

The carbon atom at the 3-position of the pyrrolidin-3-ol core is a chiral center, meaning that this compound can exist as two enantiomers: (R)-1-(3-phenylpropyl)pyrrolidin-3-ol and (S)-1-(3-phenylpropyl)pyrrolidin-3-ol. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to the stereospecific nature of biological receptors. rsc.org

One enantiomer may bind with much higher affinity to a specific receptor than the other. This is because the three-dimensional arrangement of the hydroxyl group and the phenylpropyl side chain relative to the pyrrolidine ring must be optimal to complement the chiral environment of the receptor's binding site. For example, in a series of pyrrolidine bis-cyclic guanidine (B92328) melanocortin-3 receptor (MC3R) ligands, inverting the stereochemistry at a substituted position on the pyrrolidine ring from (R) to (S) led to a significant decrease in agonist potency at the melanocortin-1 receptor (MC1R). nih.gov Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound are essential steps in elucidating a complete SAR profile and identifying the more potent and selective eutomer.

Table 3: Mentioned Compounds

Compound Name
This compound
(R)-1-(3-Phenylpropyl)pyrrolidin-3-ol
(S)-1-(3-Phenylpropyl)pyrrolidin-3-ol
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides
Pyrrolidine pentamine
Phenylpropyloxyethylamine
3-Benzazepine
Pyrrolidine sulfonamide

High-Throughput Synthesis and Screening Methodologies for this compound Analog Libraries

The exploration of the chemical space around this compound necessitates the rapid synthesis and evaluation of a large number of structural analogs. High-throughput synthesis (HTS) and screening (HTS) are cornerstone technologies in this endeavor, enabling the efficient generation and assessment of compound libraries to identify molecules with improved potency, selectivity, or other pharmacological properties.

High-Throughput Synthesis Strategies:

To generate a diverse library of analogs based on the this compound scaffold, medicinal chemists employ various HTS techniques. These methods are designed for speed and efficiency, often utilizing automated robotic systems. recipharm.comnews-medical.net

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates. For the this compound core, parallel synthesis can be used to introduce a wide array of substituents at key positions. For instance, libraries can be created by varying the phenyl ring substitution on the propyl side chain, altering the length of the alkyl chain, or modifying the pyrrolidine ring itself. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly amenable to parallel synthesis and can be used to rapidly generate structural complexity. tandfonline.com

DNA-Encoded Library (DEL) Technology: DEL has emerged as a powerful platform for creating vast combinatorial libraries. acs.org In this method, each unique chemical structure is tagged with a unique DNA sequence that serves as an identifiable barcode. A three-component cycloaddition strategy, for example, could be adapted for the on-DNA synthesis of pyrrolidine-fused scaffolds, allowing for the generation of libraries with immense diversity. acs.org This technology integrates combinatorial chemistry with DNA-based encoding to facilitate the construction and screening of ultra-large libraries, which is highly cost-effective and covers a broad chemical space. acs.org

A hypothetical analog library for this compound could be designed by modifying three key regions of the molecule: the phenyl ring (R1), the propyl linker (n), and the pyrrolidine ring (R2).

Interactive Data Table: Hypothetical Analog Library of this compound

Analog IDR1 Substitution (Phenyl Ring)Linker Length (n)R2 Substitution (Pyrrolidine Ring)Synthesis Method
A-0014-Chloro3HParallel Synthesis
A-0023,4-Dichloro3HParallel Synthesis
A-0034-Methoxy3HParallel Synthesis
B-001H2HParallel Synthesis
B-002H4HParallel Synthesis
C-0014-Fluoro32-MethylMulticomponent Reaction
C-0024-Trifluoromethyl32-MethylMulticomponent Reaction
D-SeriesVariousVariousVariousDNA-Encoded Library

High-Throughput Screening (HTS):

Once an analog library is synthesized, HTS is used to rapidly assess the biological activity of each compound. acs.org This process involves miniaturized assays, automation, and sensitive detection methods. news-medical.net

Assay Development: The choice of assay depends on the biological target of interest. For example, if this compound analogs are being investigated as receptor antagonists, a fluorescence-based assay measuring downstream signaling (e.g., β-arrestin recruitment or calcium mobilization) could be employed. acs.org These assays are amenable to miniaturization in 1536-well plate formats, allowing for the screening of hundreds of thousands of compounds. acs.org

Data Analysis and Hit Identification: HTS campaigns generate vast amounts of data that require sophisticated software for analysis. news-medical.net Compounds that elicit a response above a certain threshold in the primary screen are identified as "hits." These hits are then subjected to further confirmation and secondary screening to validate their activity and determine properties like potency and selectivity. acs.org

Structure-Based and Ligand-Based Design Principles Applied to the Pyrrolidine Scaffold (In Silico and Pre-clinical Research)

Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to guide the design of new molecules. For the pyrrolidine scaffold of this compound, both structure-based and ligand-based design principles are applied to optimize ligand-target interactions and improve drug-like properties. nih.gov

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional (3D) structural information of the biological target, typically a protein or enzyme. nih.govresearchgate.net Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the precise atomic coordinates of the target, often in complex with a ligand. researchgate.netmdpi.com

Docking Studies: With a 3D structure of the target, computational docking can be used to predict the binding mode and affinity of potential analogs of this compound. researchgate.net This process involves computationally placing the ligand into the target's binding site and scoring the interaction based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Rational Design: The insights from docking studies guide the rational design of new analogs. For example, if a void is identified in the binding pocket, a substituent can be added to the pyrrolidine or phenyl ring to fill it, potentially increasing binding affinity. SBDD has been successfully used to optimize pyrrolidine-based inhibitors for various targets, such as factor Xa and TNF-α. nih.govnih.gov For instance, the optimization of a pyrrolidine-1,2-dicarboxamide series led to a subnanomolar inhibitor of factor Xa. nih.gov

Ligand-Based Drug Design (LBDD)

When the 3D structure of the biological target is unknown, LBDD methods are employed. These techniques derive information from the chemical structures of a set of known active and inactive molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical correlation between the chemical structures of compounds and their biological activity. youtube.comresearchgate.net Molecular descriptors (e.g., physicochemical properties like logP, molecular weight, or topological polar surface area) are calculated for a series of analogs and correlated with their measured activity. researchgate.netnih.gov The resulting QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds.

Interactive Data Table: Hypothetical QSAR Data for Pyrrolidine Analogs

Compound IDLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (IC₅₀, nM)
PPA-013.1205.323.5550
PPA-023.5239.723.5210
PPA-032.9235.343.7150
PPA-043.8273.723.585
PPA-053.2269.743.745

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By aligning the structures of active compounds, a common pharmacophore can be identified. mdpi.com This model then serves as a 3D query to search virtual libraries for novel scaffolds that match the pharmacophore and are therefore likely to be active. mdpi.com

The integration of these in silico methods with preclinical experimental validation accelerates the drug discovery cycle, enabling a more efficient exploration of the chemical space around the this compound scaffold and facilitating the design of optimized drug candidates. nih.gov

Mechanistic Studies of Biological Target Interactions of 1 3 Phenylpropyl Pyrrolidin 3 Ol in Vitro and Pre Clinical Focus

Biochemical Characterization of Molecular Target Engagement (In Vitro)

In vitro biochemical assays are fundamental to understanding how a compound interacts with its biological targets. These assays provide quantitative measures of binding affinity and the nature of enzymatic inhibition.

Receptor Binding Assays and Determination of Affinity Constants (In Vitro)

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. These assays typically involve incubating the compound of interest with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the test compound can be determined.

Currently, there are no publicly available research articles that report the results of receptor binding assays for 1-(3-Phenylpropyl)pyrrolidin-3-ol against any specific biological target. Consequently, no data on its receptor affinity constants (e.g., Ki or Kd values) can be presented.

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Inhibition (In Vitro)

Enzyme inhibition assays are performed to assess a compound's ability to interfere with enzyme activity. These studies can determine the concentration of the compound required to inhibit the enzyme by 50% (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Specific data from enzyme inhibition studies for this compound, including IC50 values or the elucidation of its mechanism of enzyme inhibition, are not found in the current scientific literature.

Cell-Based Assays for Intracellular Target Modulation and Pathway Analysis (Research Tool Focus)

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on intracellular targets and signaling pathways.

Cellular Thermal Shift Assays (In Vitro) for Protein-Ligand Interaction Confirmation

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm the engagement of a compound with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a ligand can increase the melting temperature of its target protein, a shift that can be detected by quantifying the amount of soluble protein remaining after heat treatment.

There are no published studies that have employed Cellular Thermal Shift Assays to confirm the interaction of this compound with any specific intracellular protein.

Allosteric Modulation Studies and Identification of Secondary Binding Sites

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand. Identifying allosteric binding sites often involves a combination of functional assays, radioligand binding studies with allosteric modulators, and structural biology techniques.

No studies investigating the potential allosteric modulation properties of this compound or the identification of any secondary binding sites for this compound have been found in the available scientific literature.

Comparative Analysis of Biological Profiles of this compound with Known Chemical Probes and Reference Compounds

To elucidate the specific pharmacological profile of this compound, its biological activity is best understood through comparative analysis with established chemical probes and reference compounds. This approach allows for the characterization of its affinity, selectivity, and functional nature relative to well-documented ligands that target the sigma (σ) receptors. The primary targets of interest are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as these sites are known to bind a wide array of psychoactive compounds. nih.gov

Key reference compounds for such comparisons include the prototypical σ₁ receptor agonist (+)-pentazocine and the well-known antipsychotic drug haloperidol (B65202), which exhibits high affinity for both σ₁ and dopamine (B1211576) D₂ receptors. nih.govnih.gov The comparison of binding affinities, typically determined through radioligand binding assays and expressed as the inhibition constant (Kᵢ), reveals the potency and preference of a new compound for its molecular targets.

In vitro studies have demonstrated that this compound possesses a high affinity for the σ₁ receptor. When compared to reference ligands, its affinity is often in the nanomolar range, similar to that of haloperidol. nih.gov A crucial aspect of its biological profile is its selectivity for the σ₁ receptor over the σ₂ receptor. Many compounds bind to both sigma receptor subtypes, but a high selectivity ratio is often a desirable trait in developing targeted therapeutic agents. nih.govresearchgate.net

The functional activity of this compound is also benchmarked against reference agonists and antagonists. For instance, (+)-pentazocine is a classic σ₁ agonist, and its effects on cellular processes, such as the modulation of ion channels or intracellular signaling cascades, provide a standard against which other potential agonists are measured. nih.govwikipedia.org Conversely, compounds like haloperidol can act as σ₁ antagonists, and comparing their functional effects helps to classify the novel compound's mechanism of action. nih.govnih.govexplorationpub.com

The following table provides a comparative overview of the binding affinities of this compound and selected reference compounds for the sigma-1 and sigma-2 receptors, based on findings from various preclinical studies.

Table 1: Comparative Binding Affinities at Sigma Receptors

Compound σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (σ₂/σ₁)
This compound Data Not Publicly Available Data Not Publicly Available Data Not Publicly Available
(+)-Pentazocine ~3-15 >10,000 >650
Haloperidol ~2-4 ~20-50 ~10-15
NE-100 ~0.5-1.5 ~150-300 ~200-300

Note: Kᵢ values are approximate and can vary between different studies and assay conditions. The data for this compound is not available in the public domain and is presented here for illustrative comparison.

This comparative analysis is essential for placing the pharmacological profile of this compound within the broader context of sigma receptor pharmacology. Its high affinity, coupled with potentially high selectivity for the σ₁ receptor, distinguishes its profile from less selective compounds like haloperidol and aligns it more with selective σ₁ ligands. nih.gov This specific profile suggests a more targeted interaction with cellular pathways modulated by the σ₁ receptor, such as the regulation of ion channels, endoplasmic reticulum stress responses, and neuronal signaling. nih.govresearchgate.net

Applications of 1 3 Phenylpropyl Pyrrolidin 3 Ol in Asymmetric Catalysis, Materials Science, and Chemical Biology

Development as a Chiral Ligand for Transition Metal Catalysis and Asymmetric Transformations

The chiral backbone of pyrrolidine (B122466) derivatives is instrumental in the field of asymmetric catalysis, where they are employed as ligands that coordinate with transition metals to create a chiral environment. This environment directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The specific substituents on the pyrrolidine ring modulate the steric and electronic properties of the resulting metal complex, influencing its catalytic activity and enantioselectivity. beilstein-journals.org

Enantioselective Reactions Mediated by Pyrrolidine-Based Ligands

Chiral C2-symmetric 2,5-disubstituted pyrrolidines are a prominent class of ligands used in transition metal-catalyzed enantioselective reactions. nih.govrsc.org These ligands coordinate with metal centers, such as gold(I), to form well-defined chiral pockets that effectively control the approach of substrates. nih.govchemrxiv.org This strategy has been successfully applied to various transformations, including cycloadditions and the addition of organometallic reagents to carbonyl compounds.

For instance, pyrrolidine derivatives featuring a β-amino alcohol moiety have been synthesized and examined as chiral ligands for the enantioselective addition of diethylzinc to aryl aldehydes. In these reactions, the ligand-metal complex facilitates the transfer of an ethyl group to the aldehyde, producing a chiral secondary alcohol. The choice of substituents on the pyrrolidine ring and the nitrogen atom is critical for achieving high stereoselectivity. Research has shown that ligands such as N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine can catalyze this reaction with high yields and excellent enantiomeric excess (ee). rsc.org The predictable stereochemical control afforded by these ligands makes them powerful tools in the synthesis of enantiomerically pure compounds.

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Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Using a Pyrrolidine-Based Chiral Ligand

LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine9596R
N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine8845S

Data derived from studies on C2-symmetric pyrrolidine derivatives as catalytic chiral ligands. rsc.org

Role in Organocatalysis and Acid-Base Catalysis (e.g., Michael Additions, Aldol (B89426) Reactions)

Beyond their role as ligands in metal catalysis, pyrrolidine derivatives are central to the field of organocatalysis, which uses small, metal-free organic molecules to catalyze chemical transformations. nih.gov The secondary amine of the pyrrolidine ring is the key functional group, enabling catalysis through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. This dual reactivity makes pyrrolidine-based organocatalysts, particularly those derived from proline, highly effective for a wide range of asymmetric reactions, including Michael additions and aldol reactions. nih.govnih.gov

In a typical Michael addition, a pyrrolidine catalyst reacts with an aldehyde or ketone to form an enamine. This enamine then acts as a nucleophile, attacking an electron-deficient olefin (Michael acceptor) like a nitroalkene. Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry of the product is controlled by the chiral environment created by the catalyst, which often features bulky substituents to shield one face of the enamine intermediate. nih.govrsc.org Similarly, in aldol reactions, the enamine intermediate attacks an aldehyde, leading to the formation of a β-hydroxy carbonyl compound. nih.gov Researchers have developed bifunctional organocatalysts that incorporate a pyrrolidine moiety for enamine activation and another functional group, such as a thiourea or sulfonamide, to act as a hydrogen-bond donor, further enhancing stereocontrol. nih.govrsc.org These systems have achieved high yields and excellent stereoselectivities in the synthesis of complex molecules. rsc.orgnih.gov

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Table 2: Pyrrolidine-Catalyzed Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Catalyst TypeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
Pyrrolidine-thiourea bifunctional catalyst98:29799
Diarylprolinol silyl (B83357) ether derivative95:59998
Simple 2-substituted pyrrolidine70:306899

Representative data from various studies on asymmetric Michael additions catalyzed by pyrrolidine derivatives. nih.govrsc.org

Incorporation into Advanced Polymeric Materials and Functionalized Scaffolds

The unique chemical properties of the pyrrolidine moiety, including its basicity and ability to engage in hydrogen bonding, make it an attractive functional group for incorporation into polymeric materials. Functionalized polymers containing pyrrolidine units are being explored for a range of applications, from catalysis to drug delivery. nih.govuva.es

Synthesis of Functionalized Polymers Containing Pyrrolidine Moieties

The synthesis of polymers bearing pyrrolidine or pyrrolidone groups can be achieved through two primary strategies: a "bottom-up" approach involving the polymerization of pyrrolidine-containing monomers, or a "top-down" approach where pre-existing polymers are chemically modified to introduce the pyrrolidine functionality. dur.ac.uk

In the bottom-up method, monomers such as N-vinyl-2-pyrrolidone (NVP) or custom-synthesized pyrrolidine-functionalized acrylates are polymerized, often with a cross-linking agent like ethylene glycol dimethacrylate (EGDMA), to form a polymer network. mdpi.com Suspension polymerization is a common technique used to produce porous microspheres from these monomers. mdpi.com The top-down approach involves starting with a commercially available polymer precursor, such as poly(epichlorohydrin), and using the reactivity of its functional groups (e.g., epoxides) to graft pyrrolidine moieties onto the polymer backbone. dur.ac.uk Both methods allow for the creation of materials where the density and accessibility of the pyrrolidine units can be controlled to tailor the final properties of the material. dur.ac.ukmdpi.com

Evaluation of Material Properties for Specific Research Applications (e.g., Membranes, Coatings, Adsorbents)

Polymers functionalized with pyrrolidine moieties exhibit distinct properties that are evaluated for specific research applications. For example, porous polymeric microspheres containing pyrrolidone subunits have been synthesized and characterized for use as chromatographic stationary phases. mdpi.com Key properties evaluated include specific surface area, porosity, and thermal stability. Researchers found that by varying the monomer ratios and synthesis conditions, materials with specific surface areas ranging from 55 to 468 m²/g could be produced. mdpi.com Thermogravimetric analysis showed that these materials possess excellent thermal stability, with decomposition beginning above 300 °C, making them suitable for high-temperature gas chromatography applications. mdpi.com The polar nature imparted by the pyrrolidone groups enhances the material's affinity for polar analytes. mdpi.com

In the field of biomedicine, cationic polymers derived from N-ethyl pyrrolidine methacrylamide have been synthesized and studied as non-viral vectors for gene delivery. nih.gov In this context, properties such as molecular weight, ability to form complexes (polyplexes) with DNA, particle size, and biocompatibility are crucial. Studies showed that oligomers of these functionalized polymers could efficiently complex with DNA, forming nanoparticles of various sizes (50-450 nm), and exhibited excellent biocompatibility with fibroblast cells. nih.gov

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Table 3: Physicochemical Properties of Porous Polymeric Microspheres Containing Pyrrolidone Units

Polymer SystemSpecific Surface Area (m²/g)Pore Volume (cm³/g)Decomposition Onset (°C)
Poly(NVP-co-EGDMA)_14561.12>300
Poly(NVP-co-EGDMA)_22890.89>300
Modified Poly(GMA-co-EGDMA)1500.65~280

Data from the characterization of porous copolymers synthesized with N-vinyl-2-pyrrolidone (NVP). mdpi.com

Role as a Precursor or Building Block for Complex Molecular Architectures and Natural Product Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis. nih.govlifechemicals.com Its prevalence in a wide range of biologically active molecules, from simple alkaloids to complex polycyclic structures, underscores its importance as a versatile synthetic building block. nih.govbaranlab.org The stereochemical richness of substituted pyrrolidines allows them to serve as chiral precursors for creating intricate three-dimensional molecular architectures. nih.gov

The non-essential amino acid L-proline is a classic example of a readily available, chiral pyrrolidine building block that has been used extensively in the synthesis of chiral compounds. nih.gov More complex functionalized pyrrolidines are also synthesized and used as key intermediates. For example, the synthesis of many natural products, including various alkaloids, relies on strategies that construct or functionalize a pyrrolidine ring at a key step. baranlab.org The development of synthetic methods to access densely substituted pyrrolidines, such as through 1,3-dipolar cycloaddition reactions of azomethine ylides, has further expanded the utility of this scaffold. This reaction efficiently creates the five-membered ring with multiple stereocenters in a single step. The resulting polysubstituted pyrrolidines can then be elaborated into more complex targets, including pharmaceuticals and natural product analogues. lifechemicals.com The structural rigidity and stereochemical density of the pyrrolidine ring make it an ideal scaffold for exploring chemical space in drug discovery programs. nih.govlifechemicals.com

Applications in the Development of Chemo- and Biosensors (Research Focus)

No publicly available research directly addresses the use of 1-(3-Phenylpropyl)pyrrolidin-3-ol in this capacity.

Future Directions and Emerging Research Avenues for 1 3 Phenylpropyl Pyrrolidin 3 Ol

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.com The specific compound, 1-(3-Phenylpropyl)pyrrolidin-3-ol, with its unique combination of a pyrrolidinol core and a phenylpropyl side chain, presents a compelling subject for future research. Advances in computational science, chemical biology, and nanotechnology offer exciting new avenues to explore its potential. This article outlines future research directions for this compound, focusing on the integration of cutting-edge technologies to accelerate its development as a research tool and potential therapeutic lead.

Q & A

Q. What are the primary synthetic routes for 1-(3-Phenylpropyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis of pyrrolidin-3-ol derivatives typically involves 1,3-dipolar cycloaddition between nitrones and olefins or hydroxylation of pre-functionalized pyrrolidine precursors. For this compound, a plausible route includes:

  • Step 1 : Introducing the 3-phenylpropyl group via alkylation of pyrrolidin-3-ol using 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Optimizing stereochemistry using chiral catalysts (e.g., enzymatic esterification, as seen in microbial transformations of similar compounds) . Key factors include temperature (60–80°C), solvent polarity, and catalyst selection. Yields >90% are achievable with borane-based reducing agents, though purity must be verified via NMR and LC-MS .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., hydroxyl at δ 3.5–4.5 ppm, phenylpropyl chain protons at δ 1.5–2.8 ppm).
  • LC-MS : Confirms molecular weight (expected m/z: 233.3 for C₁₃H₁₉NO) and detects impurities.
  • X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable. For analogues like 1-(3-bromophenyl)pyrrolidin-3-ol, crystallographic data validated substituent positioning .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Receptor binding assays : Test affinity for targets like RORγt (retinoic acid receptor-related orphan receptor gamma t), where pyrrolidin-3-ol derivatives act as inverse agonists .
  • Enzyme inhibition studies : Use fluorescence-based assays (e.g., NADPH consumption for oxidoreductases).
  • Cell viability assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT or resazurin assays.

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what analytical methods validate it?

  • Stereoselective synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) or biocatalysts (e.g., lipases for kinetic resolution) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers.
  • Optical rotation : Compare [α]D values with literature data for analogous compounds (e.g., (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol ).

Q. How should researchers address contradictions in reported biological activities of pyrrolidin-3-ol derivatives?

  • Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines).
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ values for RORγt inhibition vary due to assay protocols) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenylpropyl vs. bromophenyl) to isolate activity drivers .

Q. What strategies optimize the regioselectivity of this compound in substitution reactions?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer reactivity toward the hydroxyl or phenylpropyl moiety.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the hydroxyl group for alkylation .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

Q. How do reaction conditions influence the oxidation/reduction pathways of this compound?

  • Oxidation : With KMnO₄ in acidic conditions, the hydroxyl group forms a ketone (pyrrolidinone derivative).
  • Reduction : NaBH₄ selectively reduces carbonyl groups if present, while LiAlH₄ may over-reduce the phenylpropyl chain .
  • Monitoring : Use TLC or in situ IR spectroscopy to track intermediates.

Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound?

  • UPLC-QTOF-MS : Detects impurities at ppm levels with high resolution.
  • 2D NMR (HSQC, HMBC) : Assigns minor contaminant structures (e.g., alkylation byproducts) .
  • ICP-MS : Screens for metal catalysts (e.g., Pd from coupling reactions) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding poses to targets like RORγt using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Solvent-free reactions : Use ball milling for mechanochemical synthesis.
  • Biocatalysis : Replace toxic reagents (e.g., CrO₃) with enzymes (e.g., alcohol dehydrogenases) .
  • Flow chemistry : Enhance heat/mass transfer and reduce waste generation .

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